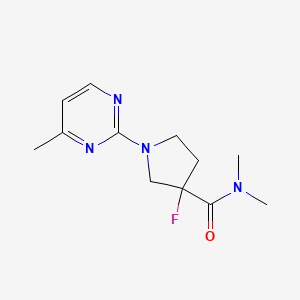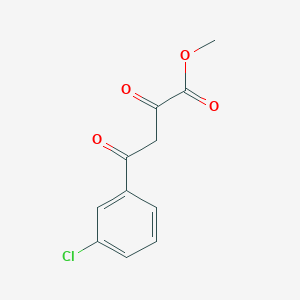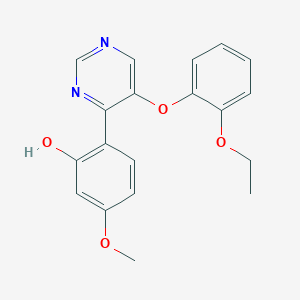
3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a fluorine atom at the 3-position and a carboxamide group at the 3-position as well. The nitrogen of the pyrrolidine ring is also substituted with a 4-methylpyrimidin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule. The presence of the fluorine atom and the carboxamide group would also have significant effects on the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the fluorine atom might be susceptible to nucleophilic attack, and the carboxamide group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .科学的研究の応用
Fluorinated Compounds in Medicine
Fluorinated compounds, like fluoropyrimidines, are a cornerstone in treating various cancers, notably colorectal cancer. These compounds are used due to their ability to cause severe adverse reactions in a subset of patients, which is often associated with the enzymatic activity of dihydropyrimidine dehydrogenase (DPD) and its genetic polymorphisms. Pharmacogenetic testing for DPD gene polymorphisms is suggested to personalize dosing of fluoropyrimidines and mitigate toxicity risks (Falvella et al., 2015). Additionally, the development and use of oral fluoropyrimidines highlight advances in chemotherapy, offering more convenient treatment options with varying toxicity profiles (Macdonald, 1999).
Environmental Impact of Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS), including fluorinated ethers and related compounds, have raised environmental and health concerns due to their persistence, bioaccumulation, and potential toxic effects. Studies have focused on understanding their environmental fate, effects, and analytical methods for detection, revealing the challenges in managing these compounds' impact on human health and ecosystems (Munoz et al., 2019). Furthermore, the microbial degradation of polyfluoroalkyl chemicals indicates potential pathways for environmental mitigation (Liu & Mejia Avendaño, 2013).
Catalytic Applications
Fluorinated pyrimidines and related structures play a crucial role in medicinal chemistry, serving as key precursors or active moieties in drug development. The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, for instance, demonstrates the synthetic versatility and potential for developing novel therapeutic agents (Parmar et al., 2023).
将来の方向性
特性
IUPAC Name |
3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O/c1-9-4-6-14-11(15-9)17-7-5-12(13,8-17)10(18)16(2)3/h4,6H,5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCBUSOEODYUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(C2)(C(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)
![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)
![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)
![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)
![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)